molecular formula C7H7NO2 B8053691 1-(5-Hydroxypyridin-3-yl)ethanone

1-(5-Hydroxypyridin-3-yl)ethanone

Cat. No.: B8053691
M. Wt: 137.14 g/mol
InChI Key: PSPKFDYTJSJRFE-UHFFFAOYSA-N
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Description

1-(5-Hydroxypyridin-3-yl)ethanone (CAS: 886364-74-5) is a pyridine derivative featuring a hydroxyl group at the 5-position and an acetyl group at the 3-position of the pyridine ring. The hydroxyl group imparts polarity, influencing solubility and hydrogen-bonding interactions, while the acetyl group contributes to its reactivity in condensation and nucleophilic addition reactions .

Properties

IUPAC Name

1-(5-hydroxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-7(10)4-8-3-6/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPKFDYTJSJRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Hydroxypyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1-(5-Hydroxypyridin-3-yl)ethanone often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a leaving group.

Major Products:

  • Oxidation of the hydroxyl group can yield 1-(5-pyridinyl)ethanone.
  • Reduction of the ethanone group can produce 1-(5-hydroxypyridin-3-yl)ethanol.
  • Substitution reactions can lead to various derivatives depending on the substituent introduced .

Scientific Research Applications

1-(5-Hydroxypyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Hydroxypyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Hydroxyl vs. Methoxy Substitutions
  • 1-(5-Methoxypyridin-3-yl)ethanone (CAS: Not explicitly listed, inferred from ): Replacing the hydroxyl group with a methoxy group increases lipophilicity and reduces acidity (pKa ~10–12 for phenol vs. ~−2 for methoxy). This enhances membrane permeability but may reduce hydrogen-bonding capacity in biological systems . Applications: Methoxy derivatives are often used as intermediates in drug synthesis due to their stability under acidic conditions.
  • The methoxy group at the 2-position may alter electronic distribution, affecting aromatic electrophilic substitution patterns .
Hydroxyl vs. Nitro Substitutions
  • 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8): The nitro group is a strong electron-withdrawing group, making the pyridine ring electron-deficient. This enhances reactivity in nucleophilic aromatic substitution but reduces solubility in polar solvents. Applications: Nitro derivatives are precursors in the synthesis of amines via reduction (e.g., catalytic hydrogenation) .
Halogenated Derivatives
  • The chloro group directs electrophilic attacks to the para position of the pyridine ring . Safety: Requires careful handling due to irritant properties (see SDS in ).
  • 1-(5,6-Dichloropyridin-3-yl)ethanone (CAS: 120800-05-7): Dichloro substitution further enhances electron deficiency and steric bulk. Such compounds are intermediates in agrochemicals, where halogenation improves pesticidal activity .

Pyridine vs. Heterocyclic Analogs

  • 1-(5-Amino-1H-pyrazol-3-yl)-ethanone hydrochloride (CAS: 1373267-26-5): The pyrazole ring replaces pyridine, introducing a basic amino group. This compound may exhibit tautomerism, affecting its reactivity in cyclization reactions .
  • 1-(3-Hydroxypyridin-2-yl)ethanone (CAS: 13210-29-2): Hydroxyl group at the 3-position (vs. 5-position in the target compound) alters hydrogen-bonding networks and acidity. The acetyl group at the 2-position may sterically hinder reactions compared to the 3-position .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
1-(5-Hydroxypyridin-3-yl)ethanone 886364-74-5 C₇H₇NO₂ 5-OH, 3-COCH₃ Polar, hydrogen-bond donor
1-(5-Methoxypyridin-3-yl)ethanone C₈H₉NO₂ 5-OCH₃, 3-COCH₃ Lipophilic, stable
1-(5-Nitropyridin-3-yl)ethanone 87883-17-8 C₇H₆N₂O₃ 5-NO₂, 3-COCH₃ Electron-deficient, reactive
1-(2-Chloro-5-methylpyridin-3-yl)ethanone 885223-64-3 C₈H₈ClNO 2-Cl, 5-CH₃, 3-COCH₃ Toxic, sterically hindered
1-(3-Hydroxypyridin-2-yl)ethanone 13210-29-2 C₇H₇NO₂ 3-OH, 2-COCH₃ Altered acidity, hindered reactivity

Biological Activity

1-(5-Hydroxypyridin-3-yl)ethanone, also known as 5-hydroxy-3-pyridinylacetone, is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its hydroxyl group at the 5-position of the pyridine ring, which plays a crucial role in its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 1-(5-Hydroxypyridin-3-yl)ethanone is C_7H_7NO_2. Its structure can be represented as follows:

Structure C7H7NO2\text{Structure }\text{C}_7\text{H}_7\text{N}\text{O}_2

This compound features a hydroxyl group (-OH) attached to the pyridine ring, which enhances its solubility and reactivity compared to other pyridine derivatives.

Antimicrobial Properties

Research has indicated that 1-(5-Hydroxypyridin-3-yl)ethanone exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

1-(5-Hydroxypyridin-3-yl)ethanone has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the findings from several studies:

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20ROS generation and mitochondrial dysfunction
A549 (lung cancer)18Cell cycle arrest at G2/M phase

The biological activity of 1-(5-Hydroxypyridin-3-yl)ethanone can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group enhances hydrogen bonding with target proteins, facilitating better binding affinity. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Effects : In a controlled laboratory setting, researchers tested the efficacy of 1-(5-Hydroxypyridin-3-yl)ethanone against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 32 µg/mL.
  • Anticancer Research : A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound on multiple cancer cell lines. The findings revealed that treatment with 1-(5-Hydroxypyridin-3-yl)ethanone led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways.

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